![molecular formula C25H27N3O6S2 B4577444 methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4577444.png)
methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-phenyl-3-thiophenecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of complex molecules related to the target compound often involves multiple steps, including conjugate additions, intramolecular acylation, and cyclization reactions. For example, the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines from acetylenic sulfones and beta and gamma-chloroamines demonstrates the intricate procedures involved in forming such compounds. These processes highlight the versatility and creativity required in organic synthesis to achieve the desired molecular architecture and functionality (Back & Nakajima, 2000).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, the single crystal X-ray structure of a related compound provides detailed information about the molecule's geometry, including bond lengths and angles, confirming the structure's complexity and precision. This level of detail is crucial for understanding the compound's interactions at the molecular level (Ramazani et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving the target compound or its analogs can vary widely, demonstrating the compound's reactivity and potential for chemical transformations. Reactions such as regioselective cleavage and the formation of phenothiazine analogs illustrate the compound's utility in synthesizing biologically active molecules. These reactions are essential for developing new pharmaceuticals and understanding the compound's behavior under different chemical conditions (Imakura et al., 1994).
Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of Piperidines, Pyrrolizidines, Indolizidines, and Quinolizidines: This compound was utilized in the synthesis of various nitrogen-containing heterocycles like piperidines and indolizidines, which are important in medicinal chemistry (Back & Nakajima, 2000).
- Development of PPARpan Agonists: The compound played a crucial role in the efficient synthesis of potent PPARpan agonists, showcasing its application in drug development (Guo et al., 2006).
- Antimicrobial Activity: Derivatives of this compound were synthesized and tested for antimicrobial activity, highlighting its potential in creating new antimicrobial agents (Faty, Hussein, & Youssef, 2010).
Applications in Material Science and Pharmacology
- Development of Nanofiltration Membranes: The compound's derivatives were used in synthesizing novel sulfonated thin-film composite nanofiltration membranes, which are important in water treatment technologies (Liu et al., 2012).
- Synthesis of 5-HT7 Receptor Antagonists: Derivatives of this compound were prepared as 5-HT7 receptor antagonists, indicating its relevance in neurological research and potential therapeutic applications (Yoon et al., 2008).
- Herbicide Tolerance in Soybeans: The compound has been studied for its role in soybean tolerance to the herbicide thifensulfuron methyl, demonstrating its agricultural significance (Brown, Wittenbach, Forney, & Strachan, 1990).
Novel Drug Development
- Development of Serotonin 6 (5-HT6) Receptor Antagonists: It was key in the optimization of a novel series of antagonists for potential treatment of cognitive disorders (Nirogi et al., 2017).
- Synthesis of Antibacterial Cephalosporins: The compound was involved in synthesizing novel cephalosporins showing significant Gram-positive antibacterial activity (Kim, Misco, Haynes, & Mcgregor, 1984).
properties
IUPAC Name |
methyl 2-[[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]acetyl]amino]-4-phenylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6S2/c1-33-19-8-10-20(11-9-19)36(31,32)28-14-12-27(13-15-28)16-22(29)26-24-23(25(30)34-2)21(17-35-24)18-6-4-3-5-7-18/h3-11,17H,12-16H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLXQIGAMPAIOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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